1-Methylbiguanide

Vue d'ensemble

Description

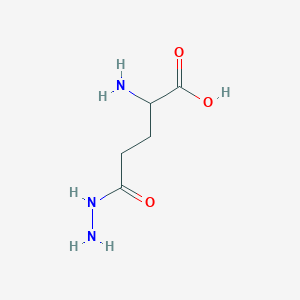

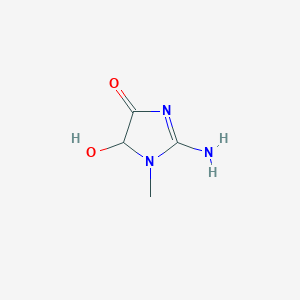

1-Methylbiguanide, also known as metformin, is a compound that is structurally related to biguanide derivatives. It is not directly discussed in the provided papers, but these papers do discuss related compounds and their properties, which can provide insights into the characteristics of 1-methylbiguanide.

Synthesis Analysis

The synthesis of related biguanide derivatives is described in the papers. For instance, fluorinated 1-arylbiguanides have been synthesized with various substituents on the aromatic ring, indicating that the biguanide core can be modified to produce compounds with different properties . Additionally, aminoguanidinium 1-methyl-5-nitriminotetrazolate, a compound with a related structure, was synthesized through a reaction involving methylation and nitration, suggesting that similar methods could potentially be applied to the synthesis of 1-methylbiguanide .

Molecular Structure Analysis

The molecular structure of 1-methyl-1,2-dinitroguanidine, a compound with a similar core to 1-methylbiguanide, exhibits planar geometry with an intramolecular hydrogen bond, although the molecule itself is slightly nonplanar . This information can be extrapolated to suggest that 1-methylbiguanide may also exhibit some degree of planarity and could form intramolecular hydrogen bonds, affecting its molecular interactions and stability.

Chemical Reactions Analysis

The chemical reactions of related compounds provide insights into the reactivity of biguanide derivatives. For example, 1,2-diamino-3-phenylguanidine, a urea derivative, can react with diphenylcarbodi-imide to yield heterocyclic compounds, indicating that biguanides can participate in the formation of heterocycles . This suggests that 1-methylbiguanide may also be reactive under certain conditions and could be used as a precursor for synthesizing heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated 1-arylbiguanides have been described, with some compounds exhibiting anti-inflammatory, anorexigenic, and antimicrobial activities . These properties are significant because they suggest that biguanide derivatives, including 1-methylbiguanide, may have potential pharmacological applications. The electron impact fragmentation of these compounds has also been investigated, which is important for understanding their stability and behavior under ionizing conditions .

Applications De Recherche Scientifique

Mutagenesis and Genetic Studies

1-Methylbiguanide and its analogs are significant in the field of mutagenesis and genetic studies. For instance, N-methyl-N'-nitro-N-nitrosoguanidine, a related compound, has been widely used as a powerful mutagen. Studies on Escherichia coli demonstrated its specificity in inducing mutations at certain loci, making it valuable for studying chromosome replication and mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971). Additionally, optimal conditions for mutagenesis by N-methyl-N′-nitro-N-nitrosoguanidine in Escherichia coli K12 have been established, demonstrating its efficacy in inducing mutations (Adelberg, Mandel, & Chen, 1965).

Molecular and Biochemical Research

1-Methylbiguanide analogs play a crucial role in molecular and biochemical research. The study of DNA methylation by compounds like N-methyl-N-nitrosourethane and N-methyl-N-nitroso-N′-nitroguanidine has been pivotal in understanding the mutagenic and carcinogenic properties of these agents (Lawley, 1968). Furthermore, the interaction of related carcinogens like 3,3-dimethyl-1-phenyltriazene with nucleic acids in rat tissues highlights the importance of these compounds in cancer research, particularly in understanding DNA modifications and the initiation of malignant transformation (Kleihues, Kolar, & Margison, 1976).

Cancer Research and Chemotherapy

1-Methylbiguanide and its derivatives are significant in cancer research and chemotherapy. The interplay of DNA repair pathways in controlling methylation damage toxicity, particularly with compounds like N-methyl-N′-nitro-N-nitrosoguanidine, has been a focus in understanding the cytotoxicity mechanisms in cancer chemotherapy (Cejka & Jiricny, 2008). The role of MGMT testing in clinical practice, particularly in the context of assessing promoter methylation in gliomas, demonstrates the clinical relevance of these compounds in guiding targeted therapies for cancer (Cankovic et al., 2013).

Miscellaneous Applications

In addition to the primary focus areas, 1-methylbiguanide and related compounds find applications in various other scientific studies. For instance, the antiglycation effect of gliclazide on in vitro advanced glycation end product formation from glucose and methylglyoxal indicates the broader biochemical significance of these compounds (Li et al., 2008).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

1-Methylbiguanide, also known as Metformin, primarily targets the liver, decreasing the production of glucose during digestion . It also targets skeletal muscle tissue, making it more sensitive to insulin .

Mode of Action

1-Methylbiguanide interacts with its targets by increasing insulin sensitivity and reducing insulin resistance . This helps cells absorb glucose for energy, decreases the production of glucose in the liver, and reduces the concentration of glucose in the bloodstream .

Biochemical Pathways

1-Methylbiguanide affects several biochemical pathways. It inhibits mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors . The therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex i, suggesting the involvement of additional mechanisms .

Pharmacokinetics

It is known that the therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex i . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are significant factors in its mechanism of action .

Result of Action

The result of 1-Methylbiguanide’s action is a decrease in blood glucose levels, which helps manage diabetes . In conditions like Polycystic Ovary Syndrome (PCOS), 1-Methylbiguanide decreases insulin levels, which then decrease luteinizing hormone and androgen levels, helping regulate the menstrual cycle .

Action Environment

The action, efficacy, and stability of 1-Methylbiguanide can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and physical activity levels can all impact the drug’s effectiveness

Propriétés

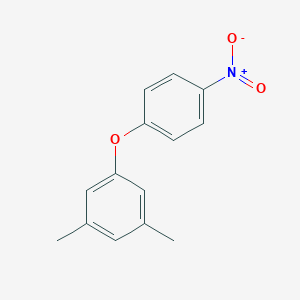

IUPAC Name |

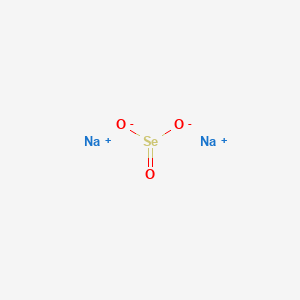

1-(diaminomethylidene)-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPWQEHTPOFCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167032 | |

| Record name | 1-Methylbiguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbiguanide | |

CAS RN |

1609-00-3 | |

| Record name | 1-Methylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylbiguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLBIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9BB0L32CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1-methylbiguanide being investigated as a potential tool for assessing renal function?

A1: Organic cation transporters (OCTs), specifically OCT2, play a crucial role in the renal excretion of various drugs and endogenous compounds. These transporters are primarily located in the proximal tubule of the kidney, a region often affected in kidney diseases. [] Metformin, a widely prescribed medication for type 2 diabetes, is known to target OCT2. [] The research explores the use of a radiolabeled form of metformin, Carbon-11-labeled metformin (11C-metformin), as a Positron Emission Tomography (PET) tracer. The study investigates whether the uptake and clearance of 11C-metformin can provide insights into OCT2 function and, consequently, overall renal function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)